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c-Met-IN-22: A Technical Guide to its Target Protein Interaction

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Compound of Interest		
Compound Name:	c-Met-IN-22	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor **c-Met-IN-22** and its target protein, the c-Met receptor tyrosine kinase. This document details the quantitative biochemical and cellular activity of **c-Met-IN-22**, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Target Interaction and Mechanism of Action

c-Met-IN-22, also identified as compound 51am, is a potent, orally active inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met protein is a key regulator of cellular growth, motility, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[3][4] **c-Met-IN-22** exerts its therapeutic effects by directly binding to the c-Met kinase domain, thereby inhibiting its enzymatic activity and blocking downstream signaling pathways.[2]

The binding of the natural ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of pro-survival and pro-proliferative pathways, including the RAS/MAPK and PI3K/Akt cascades.[5] **c-Met-IN-22**, as a type II inhibitor, is designed to bind to the ATP-binding pocket of the c-Met kinase, preventing the phosphorylation events necessary for pathway activation.[2][6]



This inhibition ultimately leads to cell cycle arrest and apoptosis in c-Met dependent cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of **c-Met-IN-22**.

Table 1: Biochemical and Cellular Inhibitory Activity of c-Met-IN-22

Parameter	Value	Cell Line/System	Reference
c-Met Kinase Inhibition (IC50)	2.54 nM	Biochemical Assay	[1][2]
Antiproliferative Activity (IC50)	0.092 μΜ	MKN-45 (Gastric Cancer)	[1]
0.83 μΜ	A-549 (Lung Cancer)	[1]	
0.68 μΜ	HT-29 (Colon Cancer)	[1]	
3.94 μΜ	MDA-MB-231 (Breast Cancer)	[1]	
2.54 μΜ	HUVEC (Endothelial Cells)	[1]	_
8.63 μΜ	FHC (Normal Colon Epithelial)	[1]	

Table 2: Activity of **c-Met-IN-22** Against Drug-Resistant c-Met Mutants



c-Met Mutant	IC50 (nM)	Reference
H1094R	93.6	[1]
D1228H	29.4	[1]
Y1230H	45.8	[1]
Y1235D	54.2	[1]
M1250T	26.5	[1]

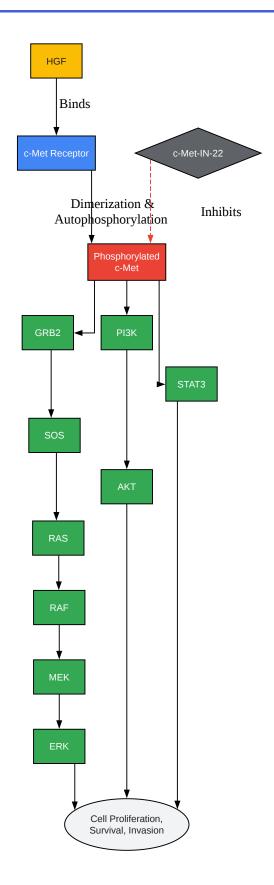
Table 3: In Vivo Pharmacokinetic Profile of c-Met-IN-22 in BALB/c Mice

Parameter	Value (at 10 mg/kg, p.o.)	Reference
Oral Bioavailability (F)	69%	[1]
Elimination Half-life (t1/2)	5.6 h	[1]
Clearance (CL)	0.87 L/h·kg	[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway and the general workflows for key experiments used to characterize **c-Met-IN-22**.

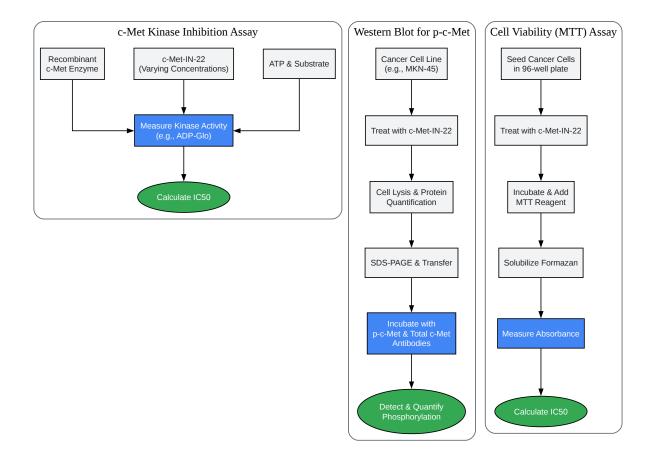




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Caption: The c-Met signaling pathway and the inhibitory action of **c-Met-IN-22**.





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Caption: General experimental workflows for characterizing **c-Met-IN-22**.

Detailed Experimental Protocols



The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

c-Met Kinase Inhibition Assay (IC50 Determination)

This assay measures the ability of **c-Met-IN-22** to inhibit the enzymatic activity of recombinant c-Met kinase.

Materials:

- Recombinant human c-Met kinase domain
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]
- ATP
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[8]
- c-Met-IN-22 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[7][9]
- 384-well white plates[7]
- Plate reader capable of measuring luminescence

Procedure:

- Prepare serial dilutions of c-Met-IN-22 in kinase buffer with a constant final DMSO concentration (e.g., 1%).
- In a 384-well plate, add the diluted c-Met-IN-22 or vehicle control (DMSO).
- Add the recombinant c-Met enzyme and the peptide substrate to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
- Measure the luminescence signal using a plate reader.
- Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay determines the effect of **c-Met-IN-22** on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

- Cancer cell lines (e.g., MKN-45, A-549, HT-29, MDA-MB-231)
- · Complete cell culture medium
- c-Met-IN-22 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]
- Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[12]
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of c-Met-IN-22 or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).



- Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.[12]
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of c-Met Phosphorylation

This experiment assesses the ability of **c-Met-IN-22** to inhibit the phosphorylation of c-Met in cancer cells.

Materials:

- Cancer cell line (e.g., MKN-45)
- c-Met-IN-22 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[14]
- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met
- · HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)



Imaging system

Procedure:

- Culture cancer cells and treat with various concentrations of c-Met-IN-22 for a specified time (e.g., 24 hours).[1]
- Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA assay.[15]
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C. [14]
- Incubate the membrane with the primary antibodies (anti-phospho-c-Met and anti-total c-Met) overnight at 4°C.[14]
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated and total c-Met.

Cell Cycle Analysis

This protocol is used to determine the effect of **c-Met-IN-22** on the cell cycle distribution of cancer cells.

Materials:

- Cancer cell line (e.g., MKN-45)
- c-Met-IN-22 (dissolved in DMSO)



- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)[16][17]
- Flow cytometer

Procedure:

- Treat cells with **c-Met-IN-22** or vehicle control for a specified time (e.g., 24 hours).[1]
- Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.[16]
- Incubate the fixed cells on ice for at least 30 minutes.[16]
- Wash the cells with PBS and resuspend in PI staining solution.[17]
- Incubate at room temperature for 15-30 minutes in the dark.[18]
- Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of **c-Met-IN-22** in a mouse model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Cancer cell line (e.g., a gastric cancer cell line with c-Met amplification)[19]
- c-Met-IN-22 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement



Procedure:

- Subcutaneously implant cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20]
- Randomize the mice into treatment and control groups.
- Administer c-Met-IN-22 orally at a specified dose and schedule (e.g., daily).
- Administer the vehicle control to the control group.
- Measure the tumor volume with calipers at regular intervals (e.g., twice a week).[21]
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-c-Met).

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